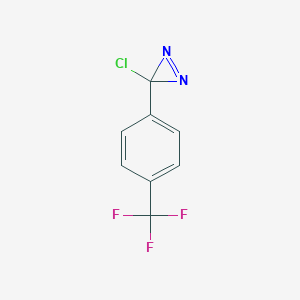

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a compound belonging to the class of diazirines, which are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation . This compound is particularly notable for its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine typically involves the reaction of 3-(4-bromomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine with silver oxide in dimethyl sulfoxide (DMSO) . This method ensures the formation of the desired diazirine compound with high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .

化学反応の分析

Types of Reactions

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine undergoes various types of chemical reactions, including:

Photochemical Reactions: Upon exposure to UV light, the diazirine ring opens to form a reactive carbene intermediate.

Thermal Reactions: Heating the compound can also generate carbenes, which can insert into nearby C–H, O–H, or N–H bonds.

Substitution Reactions: The presence of the chloro and trifluoromethyl groups allows for nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Photochemical Activation: UV light (ca.

Thermal Activation: Heating to temperatures around 110-130°C can induce carbene formation.

Nucleophilic Reagents: Various nucleophiles, such as amines and alcohols, can react with the compound under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical activation typically leads to carbene insertion products, while nucleophilic substitution can yield a variety of substituted derivatives .

科学的研究の応用

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine has a wide range of scientific research applications:

Biological Target Identification: The compound is used as a photoaffinity label to identify biological targets by forming covalent bonds with nearby molecules upon activation.

Proteomics: It is employed in proteomics to study protein interactions and functions.

Polymer Crosslinking: The reactive carbene intermediates generated from this compound are used to crosslink polymers, enhancing their mechanical properties.

Adhesion: It is used in the adhesion of commodity plastics due to its ability to form strong covalent bonds.

作用機序

The mechanism of action of 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine involves the generation of reactive carbene intermediates upon activation. These carbenes can insert into various bonds, such as C–H, O–H, and N–H, forming new covalent bonds . This reactivity is harnessed in various applications, from biological labeling to polymer crosslinking .

類似化合物との比較

Similar Compounds

- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine

- 3-(4-(Methoxymethoxy)phenyl)-3-(trifluoromethyl)-3H-diazirine

- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

Uniqueness

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is unique due to its chloro and trifluoromethyl groups, which enhance its reactivity and stability. These groups also allow for a broader range of chemical reactions and applications compared to similar compounds .

生物活性

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a diazirine compound notable for its unique structural and chemical properties, particularly its reactivity under UV light. This compound has garnered attention in chemical biology and medicinal chemistry due to its ability to form covalent bonds with biomolecules, making it a valuable tool for photoaffinity labeling studies.

The molecular formula of this compound is C10H7ClF3N2, with a molecular weight of approximately 252.62 g/mol. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the diazirine moiety is known for its photochemical reactivity, particularly in generating reactive carbene species upon UV irradiation. These carbenes can react with various nucleophiles, allowing for selective labeling of proteins and nucleic acids in biological systems.

Upon exposure to UV light, this compound undergoes a homolytic cleavage that generates a carbene intermediate. This carbene can insert into C–H bonds of adjacent biomolecules, leading to covalent modifications. This mechanism is particularly useful in studying protein interactions and dynamics within living cells .

Biological Applications

The primary application of this compound lies in its use as a photoaffinity labeling agent . It allows researchers to map interactions between proteins and other biomolecules dynamically. The compound can selectively label target proteins, enabling the study of their functions and interactions in complex biological systems.

Case Studies

- Protein Labeling : In a study examining the interaction of diazirines with proteins, researchers utilized this compound to label specific amino acid residues in target proteins. The labeled proteins were then analyzed using mass spectrometry, revealing insights into protein-protein interactions and conformational changes under physiological conditions .

- Cellular Dynamics : Another study employed this compound to explore cellular pathways by labeling nucleic acids within live cells. The results demonstrated the compound's effectiveness in tracking the localization and dynamics of RNA molecules during cellular processes such as transcription and translation .

Stability and Reactivity

The stability of this compound under ambient light conditions is crucial for its application in biological studies. Research indicates that while diazirines generally exhibit some degree of photodecomposition, the presence of electron-withdrawing groups like trifluoromethyl enhances their stability compared to electron-rich analogs .

Comparative Stability Data

| Compound | Ambient Light Stability (%) | Time (Days) |

|---|---|---|

| This compound | 87.7 (Day 4) | 4 |

| Other Diazirines | 95.2 (Day 7) | 7 |

| Conventional Trifluoromethyl Phenyl Diazirine | 35 (Day 31) | 31 |

This table summarizes the stability observed under ambient light conditions over time, highlighting the advantages of using this specific diazirine derivative for prolonged experimental setups .

特性

IUPAC Name |

3-chloro-3-[4-(trifluoromethyl)phenyl]diazirine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIULBWQOACIEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557548 |

Source

|

| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115127-52-1 |

Source

|

| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。